An In-depth Technical Guide to 2-Mesitylenesulfonyl Azide: Properties, Synthesis, and Reactions
An In-depth Technical Guide to 2-Mesitylenesulfonyl Azide: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Properties of 2-Mesitylenesulfonyl Chloride (Precursor)
Due to the limited availability of specific data for 2-Mesitylenesulfonyl azide, the properties of its immediate precursor, 2-Mesitylenesulfonyl chloride, are summarized below. These properties are crucial for the synthesis and handling of the target azide compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₂S | [1] |
| Molecular Weight | 218.70 g/mol | [2] |
| Appearance | White to grey crystalline powder | [3] |
| Melting Point | 55-57 °C | [4] |
| Boiling Point | 150 °C at 20 mmHg | [3] |
| Solubility | Insoluble in water | [3] |
| CAS Number | 773-64-8 | [5][6] |
Spectroscopic Data
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | Spectral data available. | [1] |
| ¹³C NMR | Spectral data available. | [1] |
| Mass Spectrometry | GC-MS data available; top peak at m/z 119. | [1] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [1] |
Synthesis of 2-Mesitylenesulfonyl Azide
A general and widely used method for the synthesis of sulfonyl azides is the reaction of the corresponding sulfonyl chloride with sodium azide.[7]
Experimental Protocol: General Synthesis of Sulfonyl Azides
Materials:
-
2-Mesitylenesulfonyl chloride
-
Sodium azide (NaN₃)
-
Acetone (or other suitable solvent)
-
Water
-
Stirring apparatus
-
Reaction vessel
-
Ice bath
Procedure:
-
Dissolve 2-mesitylenesulfonyl chloride in acetone in a reaction vessel equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Separately, dissolve sodium azide in a minimal amount of water.
-
Slowly add the aqueous sodium azide solution to the stirred solution of 2-mesitylenesulfonyl chloride, maintaining the low temperature.
-
Continue stirring the reaction mixture at low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the sulfonyl azide.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Safety Note: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out in a well-ventilated fume hood, and the product should be protected from heat, shock, and friction.
Key Reactions and Applications
2-Mesitylenesulfonyl azide, like other sulfonyl azides, is a valuable reagent in organic synthesis, primarily for diazo transfer reactions and azide-alkyne cycloadditions (Click Chemistry).
Diazo Transfer Reactions
Diazo transfer reactions involve the transfer of a diazo group (=N₂) from a sulfonyl azide to an active methylene compound, forming a new diazo compound.[8] This is a fundamental transformation in organic synthesis, as diazo compounds are versatile intermediates.
Materials:
-
Active methylene compound (e.g., a β-ketoester or malonate derivative)
-
2-Mesitylenesulfonyl azide
-
A suitable base (e.g., triethylamine or DBU)
-
An appropriate solvent (e.g., acetonitrile or THF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the active methylene compound in the chosen solvent in a reaction vessel.
-
Add the base to the solution and stir to form the enolate.
-
Slowly add a solution of 2-mesitylenesulfonyl azide in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating, monitoring for completion.
-
Work-up of the reaction typically involves quenching with water, extraction with an organic solvent, and purification of the resulting diazo compound by chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted-1,2,3-triazole is a cornerstone of "click chemistry".[9] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[10][11][12][13]
Materials:
-
A terminal alkyne
-
2-Mesitylenesulfonyl azide
-
A copper(I) source (e.g., copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate)
-
A suitable solvent system (e.g., a mixture of t-butanol and water)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the terminal alkyne and 2-mesitylenesulfonyl azide in the chosen solvent.
-
Add the copper(I) catalyst (or the copper(II) salt and the reducing agent).
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction for completion.
-
The product triazole can be isolated by extraction and purified by crystallization or chromatography.
Visualizing the Core Reactions
To further elucidate the synthetic utility of 2-Mesitylenesulfonyl azide, the following diagrams illustrate the key reaction pathways.
Caption: Synthesis of 2-Mesitylenesulfonyl Azide.
Caption: Diazo Transfer Reaction Workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
2-Mesitylenesulfonyl azide is a potentially valuable reagent for organic synthesis, particularly for the introduction of diazo groups and for the construction of triazole rings via click chemistry. While specific physical and chemical data for this compound are not widely published, its properties and reactivity can be reliably predicted based on the known chemistry of its precursor and other sulfonyl azides. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this and related compounds. Researchers should exercise appropriate caution when handling this and other azide-containing molecules due to their potential instability. Further research into the specific properties and applications of 2-Mesitylenesulfonyl azide would be a valuable contribution to the field of synthetic chemistry.
References
- 1. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Mesitylenesulfonyl chloride 99 773-64-8 [sigmaaldrich.com]
- 3. 2-Mesitylenesulfonyl chloride, CasNo.773-64-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. 2-メシチレンスホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
